L 012 sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L 012 sodium salt involves the reaction of 8-amino-5-chloro-7-phenyl-2,3-dihydro-pyrido[3,4-d]pyridazine-1,4-dione with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

L 012 sodium salt primarily undergoes oxidation reactions. It is converted via a one-electron oxidation, catalyzed by peroxidase in the presence of hydrogen peroxide, to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are commonly used to catalyze the oxidation of this compound.

Reaction Conditions: The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yield and sensitivity.

Major Products

The major products formed from the oxidation of this compound are superoxide anion and L 012 quinone .

科学的研究の応用

Detection of NADPH Oxidase-Derived Species

L-012 sodium salt is predominantly used to detect superoxide radicals generated by NADPH oxidases (Nox). This application is critical in understanding oxidative stress in various biological contexts, including inflammation and cardiovascular diseases. Research indicates that L-012 can be employed both in vitro and in vivo to provide insights into the role of ROS in cellular signaling pathways.

- Case Study : A study demonstrated that L-012 effectively measured superoxide production in HEK-NOX5 cells, showing a significant increase in luminescence when coupled with orthovanadate, a tyrosine phosphatase inhibitor. This combination yielded a 100-fold increase in sensitivity for detecting superoxide compared to using L-012 alone .

High Throughput Screening for Nox Inhibitors

L-012 has been utilized in high throughput screening (HTS) assays aimed at identifying inhibitors of NADPH oxidases. Its ability to provide reliable luminescent signals makes it suitable for large-scale screening processes.

- Findings : Research has indicated that L-012 is less susceptible to redox cycling compared to other chemiluminescent probes, making it a more reliable choice for HTS applications . However, caution is advised due to potential false positives related to the detection of myeloperoxidase inhibitors .

Imaging Reactive Species in Live Models

The compound has been successfully used for non-invasive imaging of ROS and RNS in living organisms under pro-inflammatory conditions. This application is particularly valuable for studying disease mechanisms and therapeutic responses.

- Example : In vivo studies have shown that L-012 can visualize ROS production during inflammatory responses, providing real-time insights into the dynamics of oxidative stress within tissues .

Comparative Analysis of L-012 Sodium Salt with Other Probes

| Feature | L-012 Sodium Salt | Traditional Luminol Probes |

|---|---|---|

| Sensitivity | High | Moderate |

| Specificity | Enhanced with orthovanadate | Variable |

| Application Scope | In vitro and in vivo | Primarily in vitro |

| Redox Cycling Susceptibility | Low | High |

作用機序

L 012 sodium salt exerts its effects through a chemiluminescent reaction. Instead of reacting directly with superoxide anion, it undergoes a one-electron oxidation catalyzed by peroxidase in the presence of hydrogen peroxide to form a radical intermediate . This intermediate then reacts with oxygen to produce superoxide anion and L 012 quinone. The superoxide anion further reacts with the radical intermediate, leading to the formation of an endoperoxide that decomposes to emit luminescence .

類似化合物との比較

Similar Compounds

Luminol: Another chemiluminescent probe used for detecting ROS and RNS.

Lucigenin: A chemiluminescent probe with lower sensitivity compared to L 012 sodium salt.

MCLA (2-methyl-6-(4-methoxyphenyl)-3,7-dihydroimidazo[1,2-a]pyrazin-3-one): Another chemiluminescent probe used for detecting ROS.

Uniqueness

This compound is unique due to its significantly higher chemiluminescence yield and sensitivity compared to luminol, lucigenin, and MCLA . This makes it a preferred choice for detecting low levels of ROS and RNS in various research applications .

生物活性

L-012 sodium salt, a chemiluminescent probe derived from luminol, is increasingly recognized for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This article delves into the compound's biological activity, highlighting its mechanisms, applications, and research findings.

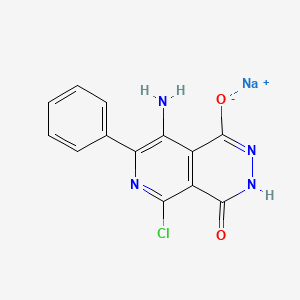

- Chemical Name : 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine sodium salt

- Molecular Formula : C₁₃H₈ClN₄NaO₂

- Molecular Weight : 310.67 g/mol

- CAS Number : 143556-24-5

- Solubility : Soluble in water (up to 50 mM) and DMSO (up to 100 mM) .

L-012 sodium salt functions by undergoing a one-electron oxidation process, which is catalyzed by peroxidase in the presence of hydrogen peroxide (H₂O₂). This reaction generates a radical form that subsequently reacts with molecular oxygen to produce superoxide anion (O₂⁻) and emits luminescence. Although primarily used for detecting O₂⁻, L-012 can also react with H₂O₂ and other RNS under certain conditions .

Biological Applications

L-012 sodium salt has demonstrated significant utility in both in vitro and in vivo studies:

-

Detection of Superoxide :

- In activated EoL-1 cells, L-012 generates substantial chemiluminescence proportional to ROS levels. This signal is notably abolished by superoxide dismutase (SOD), confirming that O₂⁻ is the primary ROS detected .

- A study showed that combining L-012 with orthovanadate significantly enhanced sensitivity for detecting extracellular O₂⁻ by up to 100-fold in HEK-NOX5 cells .

- Inflammation Monitoring :

- Comparison with Other Probes :

Case Study 1: Superoxide Detection in Leukocytes

In a study involving isolated leukocytes from hyperlipidemic rabbits, L-012 was utilized to detect superoxide formation under basal conditions and upon stimulation with phorbol 12-myristate 13-acetate (PMA). The results indicated a marked increase in superoxide production following stimulation, demonstrating the probe's effectiveness in inflammatory conditions .

Case Study 2: NADPH Oxidase Activity

Research indicated that L-012 could reliably measure NADPH oxidase-derived superoxide production. The sensitivity of this probe was crucial for understanding oxidative stress-related diseases and evaluating potential therapeutic interventions targeting NADPH oxidase pathways .

Summary of Research Findings

特性

IUPAC Name |

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEUYSJHQQCEFP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143556-24-5 |

Source

|

| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。